molecular formula C10H11NO3 B054561 2-Amino-3-(4-methylphenyl)-3-oxopropanoic acid CAS No. 121487-20-5

2-Amino-3-(4-methylphenyl)-3-oxopropanoic acid

Cat. No. B054561
M. Wt: 193.2 g/mol
InChI Key: GQPNWVMRRHBQNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-(4-methylphenyl)-3-oxopropanoic acid, also known as AMPA, is a synthetic compound that belongs to the class of alpha-amino acids. It is a potent agonist of the glutamate receptor, which plays a crucial role in the central nervous system. AMPA has been widely used in scientific research for its ability to modulate synaptic transmission and plasticity. In

Mechanism Of Action

2-Amino-3-(4-methylphenyl)-3-oxopropanoic acid acts as an agonist of the glutamate receptor, specifically the 2-Amino-3-(4-methylphenyl)-3-oxopropanoic acid subtype. It binds to the receptor and promotes the influx of calcium ions into the postsynaptic neuron, leading to depolarization and the initiation of an action potential. This process is critical for the transmission of excitatory signals in the brain.

Biochemical And Physiological Effects

2-Amino-3-(4-methylphenyl)-3-oxopropanoic acid has been shown to enhance synaptic transmission and plasticity, leading to the strengthening of neuronal connections and the formation of new synapses. It has also been shown to increase the release of neurotransmitters, such as dopamine and acetylcholine, which play a crucial role in cognitive function. Additionally, 2-Amino-3-(4-methylphenyl)-3-oxopropanoic acid has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and excitotoxicity.

Advantages And Limitations For Lab Experiments

2-Amino-3-(4-methylphenyl)-3-oxopropanoic acid has several advantages for lab experiments, including its potency, specificity, and ease of use. It can be easily synthesized and purified, and its effects on synaptic transmission and plasticity can be readily measured using electrophysiological techniques. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing and administration.

Future Directions

There are several future directions for research on 2-Amino-3-(4-methylphenyl)-3-oxopropanoic acid. One area of interest is the development of novel 2-Amino-3-(4-methylphenyl)-3-oxopropanoic acid receptor modulators that can selectively target specific subtypes of the receptor. Another area of interest is the investigation of the role of 2-Amino-3-(4-methylphenyl)-3-oxopropanoic acid receptors in neurological disorders, such as epilepsy and Alzheimer's disease. Additionally, there is a need for further research on the safety and toxicity of 2-Amino-3-(4-methylphenyl)-3-oxopropanoic acid, particularly in the context of potential therapeutic applications.

Synthesis Methods

2-Amino-3-(4-methylphenyl)-3-oxopropanoic acid can be synthesized using various methods, including the Strecker synthesis, the Mannich reaction, and the Friedel-Crafts acylation. The most commonly used method is the Strecker synthesis, which involves the reaction of 4-methylphenylacetaldehyde with ammonium cyanide and hydrochloric acid. The resulting product is then treated with sodium hydroxide to yield 2-Amino-3-(4-methylphenyl)-3-oxopropanoic acid.

Scientific Research Applications

2-Amino-3-(4-methylphenyl)-3-oxopropanoic acid has been extensively used in scientific research to investigate the molecular mechanisms underlying synaptic plasticity, learning, and memory. It has been shown to enhance long-term potentiation (LTP), a process that is critical for learning and memory formation. 2-Amino-3-(4-methylphenyl)-3-oxopropanoic acid has also been used to study the role of glutamate receptors in various neurological disorders, such as epilepsy, Alzheimer's disease, and Parkinson's disease.

properties

CAS RN

121487-20-5

Product Name

2-Amino-3-(4-methylphenyl)-3-oxopropanoic acid

Molecular Formula

C10H11NO3

Molecular Weight

193.2 g/mol

IUPAC Name

2-amino-3-(4-methylphenyl)-3-oxopropanoic acid

InChI

InChI=1S/C10H11NO3/c1-6-2-4-7(5-3-6)9(12)8(11)10(13)14/h2-5,8H,11H2,1H3,(H,13,14)

InChI Key

GQPNWVMRRHBQNW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)C(C(=O)O)N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C(=O)O)N

synonyms

Phenylalanine, 4-methyl--bta--oxo-

Origin of Product

United States

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